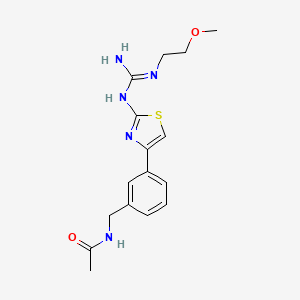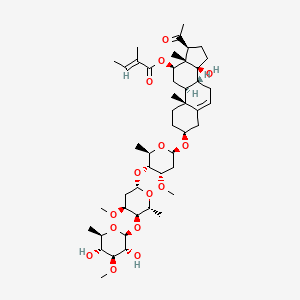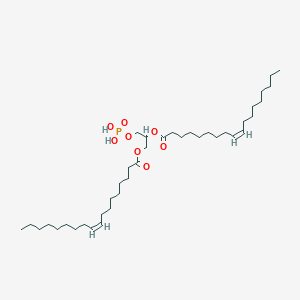
ABT-239
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT-239 is a potent and selective histamine H3 receptor antagonist developed by Abbott. It has stimulant and nootropic effects and has been investigated for its potential in treating attention deficit hyperactivity disorder, Alzheimer’s disease, and schizophrenia . This compound is more active at the human histamine H3 receptor than comparable agents such as thioperamide, ciproxifan, and cipralisant .
Vorbereitungsmethoden
The synthesis of ABT-239 involves several steps, starting from commercially available 4’-hydroxy-biphenyl-4-carbonitrile. The process includes a highly selective monoiodination of a phenol, followed by a palladium-catalyzed cross-coupling reaction with butyn-3-ol to form benzofuran. The overall yield of this synthesis is approximately 40% . This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
ABT-239 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the benzofuran and benzonitrile moieties.
Common reagents used in these reactions include palladium catalysts, iodine, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying histamine H3 receptor antagonists.
Biology: Investigated for its effects on cognitive functions and memory, particularly under stress conditions.
Industry: Utilized in the development of new histamine H3 receptor antagonists and related compounds.
Wirkmechanismus
ABT-239 acts as an inverse agonist at the histamine H3 receptor, which is a G-protein-coupled receptor. By binding to this receptor, this compound inhibits the release of histamine and other neurotransmitters such as acetylcholine, dopamine, serotonin, norepinephrine, and gamma-aminobutyric acid . This inhibition leads to increased wakefulness and improved cognitive functions .
Vergleich Mit ähnlichen Verbindungen
ABT-239 is compared with other histamine H3 receptor antagonists such as thioperamide, ciproxifan, and cipralisant. While all these compounds target the same receptor, this compound is noted for its higher activity and selectivity at the human histamine H3 receptor . Additionally, this compound has shown promising results in preclinical studies for enhancing cognition and attention .
Similar compounds include:
- Thioperamide
- Ciproxifan
- Cipralisant
- Pitolisant
Eigenschaften
Molekularformel |
C22H22N2O |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4-[2-[2-(2-methylpyrrolidin-1-yl)ethyl]-1-benzofuran-5-yl]benzonitrile |
InChI |
InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3 |
InChI-Schlüssel |
KFHYZKCRXNRKRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N |
Synonyme |
(R)-4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile 4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile ABT 239 ABT-239 ABT239 benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

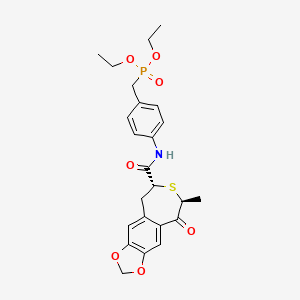

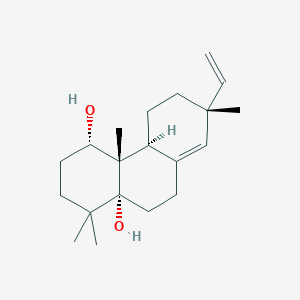
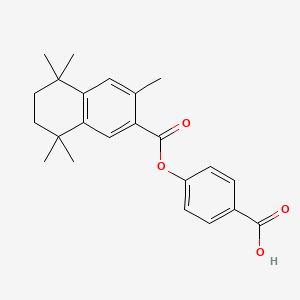
![7-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hept-5-ynenitrile](/img/structure/B1241485.png)
![(2S)-2-[[(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1241486.png)
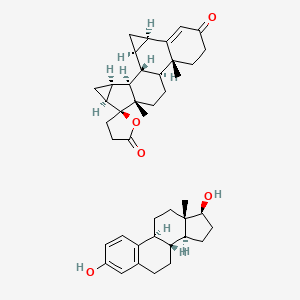
![(10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-1-ol](/img/structure/B1241489.png)
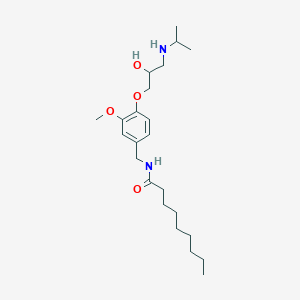
![(3aalpha,6aalpha)-3beta,6beta-Bis[4-(4-guanidinobenzylcarbamoyl)piperazinocarbonyloxy]hexahydrofuro[3,2-b]furan](/img/structure/B1241492.png)
